molecular formula C34H28Br4N4O9 B157169 Bastadin 10 CAS No. 127687-08-5

Bastadin 10

Cat. No. B157169
M. Wt: 956.2 g/mol
InChI Key: YBDUMXZBKBTNGS-VEGWVUODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bastadin 10 (B10) is a tetrameric bromotyrosine structure synthesized by the marine sponge Ianthella basta . It has been identified as a structural congener responsible for dramatically stabilizing the open conformation of the Ryanodine-sensitive Ca2+ channels (RyR), possibly by reducing the free energy associated with closed to open channel transitions .


Molecular Structure Analysis

Bastadin 10 has a molecular formula of C34H28Br4N4O9 and a molecular weight of 956.22 . The exact structure of Bastadin 10 is not fully detailed in the available literature.


Chemical Reactions Analysis

Bastadin 10 has been found to have a significant impact on the gating behavior of ryanodine-sensitive Ca2+ channels (RyR) . It stabilizes the open conformation of the RyR channel, possibly by reducing the free energy associated with closed to open channel transitions .

Scientific Research Applications

  • Ryanodine Receptor Modulation : Bastadin 10 and its analogs have been studied for their interaction with the RyR1 isoform of the ryanodine receptor in sarcoplasmic reticulum. These compounds, including natural Bastadin 10, have demonstrated the ability to modify the activity of RyR2 in primary neuronal culture, providing new insights into their pharmacological properties (Zieminska et al., 2007).

  • Antineoplastic Properties : Research has shown that Bastadin 10 possesses significant antineoplastic properties. It was found to inhibit the growth of various human cancer cell lines, making it a potential candidate for cancer therapy (Pettit et al., 1995).

  • Anti-Angiogenic Effects : Studies have indicated that Bastadin 10 can inhibit tumor angiogenesis by inducing selective apoptosis in endothelial cells. This suggests its potential use in anti-angiogenic therapy, particularly for cancer treatment (Aoki et al., 2006).

  • Inhibition of Endothelial Cell Proliferation : Bastadins, including Bastadin 10, have been observed to selectively inhibit the proliferation of endothelial cells. This finding is significant in understanding the role of these compounds in vascular biology and potential therapeutic applications (Aoki et al., 2006).

  • Protein Kinase Inhibition : Bastadin 10 has been associated with the inhibition of several protein kinases, which is important for understanding its potential role in signal transduction pathways and its therapeutic implications (Niemann et al., 2013).

  • Calcium Channel Complex Modulation : Bastadins, including Bastadin 10, have been shown to modulate the skeletal muscle FKBP12/calcium channel complex. This provides valuable insights into the molecular mechanisms of muscle contraction and calcium signaling (Mack et al., 1994).

Future Directions

Future research could focus on the potential therapeutic applications of Bastadin 10. For example, it has been suggested that Bastadin 10 could be used to combat primary as well as secondary (metastases) tumors . Further studies are needed to fully understand the potential of Bastadin 10 in this regard.

properties

IUPAC Name

(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDUMXZBKBTNGS-VEGWVUODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Br4N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bastadin 10

CAS RN

127687-08-5
Record name Bastadin 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127687085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bastadin 10
Reactant of Route 2
Bastadin 10
Reactant of Route 3
Bastadin 10
Reactant of Route 4
Bastadin 10
Reactant of Route 5
Bastadin 10
Reactant of Route 6
Bastadin 10

Citations

For This Compound
89
Citations
L Chen, TF Molinski, IN Pessah - Journal of Biological Chemistry, 1999 - ASBMB
… In the present paper, we utilize single channel analysis and measurements of Ca 2+ flux across the sarcoplasmic reticulum to identify bastadin 10 (B10) as the structural congener …
Number of citations: 56 www.jbc.org
E Zieminska, A Stafiej, EN Pitsinos, EA Couladouros… - Neurosignals, 2008 - karger.com
… In this work, we examined calcium transients induced by natural bastadin 10 and several synthetic bastadins in cultured cerebellar granule cells known to contain RyR2. The fluorescent …
Number of citations: 11 karger.com
GR Pettit, MS Butler, CG Bass, DL Doubek… - Journal of natural …, 1995 - ACS Publications
… bastadin 10(11). Our 2D nmr analyses employing a larger (only 2.7 mg of an oil was originally available, 11) specimen of bastadin 10 … Methylation of bastadin 10 [2] using CH3I/K2C03 …
Number of citations: 37 pubs.acs.org
E Zieminska, A Stafiej, JW Lazarewicz - Acta Neurobiologiae …, 2011 - infona.pl
… to inhibitors of ryanodine receptors 2.5 µM bastadin 10 with 200 µM ryanodine, but not to … and ryanodine receptors, MK-801 and bastadin 10 with ryanodine, respectively. This points …
Number of citations: 1 www.infona.pl
E Ziemianska, A Stafiej, J Lazarewicz - Acta Neurobiologiae …, 2011 - infona.pl
… sensitive to inhibitors of ryanodine receptors 2.5 µM bastadin 10 with 200 µM ryanodine, but not to … to antagonists of ryanodine receptors, bastadin 10 with ryanodine. Collectively, these …
Number of citations: 3 www.infona.pl
A Gonzalez, WG Kirsch, N Shirokova… - Proceedings of the …, 2000 - National Acad Sciences
… The release channel agonists imperatoxin A, ryanodine, and bastadin 10 elicit fluorescence events that start with a spark, then decay to steady levels roughly proportional to the unitary …
Number of citations: 127 www.pnas.org
EO Pordesimo, FJ Schmitz - The Journal of Organic Chemistry, 1990 - ACS Publications
… The XH NMR spectrum of the minor metabolite 8 (bastadin-10) closely resembled that of … those in 3 by comparison of NMR data (see Tables I and II), and hence bastadin-10 was …
Number of citations: 78 pubs.acs.org
EA Couladouros, VI Moutsos - Tetrahedron letters, 1999 - Elsevier
A general synthetic route for the construction of the western part of the macrocyclic bastadins 4–16 is presented. The western and the eastern segements were coupled using the …
Number of citations: 28 www.sciencedirect.com
E Ziemińska, A Stafiej, JW Łazarewicz - Pharmacological Reports, 2013 - Springer
… MK-801, whereas RyRs ligands 2.5 μM bastadin 10 with 200 μM ryanodine which completely inhibited … MK-801 and bastadin 10 with ryanodine, whereas combination of these inhibitors …
Number of citations: 2 link.springer.com
E Zieminska, A Stafiej, B Toczylowska… - J Physiol …, 2014 - researchgate.net
… muscle sarcoplasmic reticulum (SR) membranes, 5 and 7.5 µM bastadin 10 were shown to … 20 and 30 µM bastadin 5 and 15 µM bastadin 10, increase the intracellular Ca2+ level; we …
Number of citations: 11 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.